5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole
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Overview
Description
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the Boc-protected pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a β-enamino diketone can lead to the formation of the pyrazole ring . The Boc-protected pyrrolidinyl group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The Boc-protected pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It finds applications in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the Boc-protected pyrrolidinyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(1-Boc-3-pyrrolidinyl)pyrazole
- 5-Amino-3-(1-Boc-4-pyrrolidinyl)pyrazole
- 5-Amino-3-(1-Boc-2-pyrrolidinyl)pyrazole
Uniqueness
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected pyrrolidinyl group enhances its stability and facilitates its use in various synthetic applications .
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H3,13,14,15) |
InChI Key |
IPYPXWHNYYQPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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